molecular formula C8H8ClN3S B13068880 1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine

1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine

Cat. No.: B13068880
M. Wt: 213.69 g/mol
InChI Key: GTFZKDIRUKQQGH-UHFFFAOYSA-N
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Description

1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine is a heterocyclic compound that features a thiophene ring substituted with a chlorine atom and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorothiophene and 2-aminomethylimidazole.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. A base like potassium carbonate is often used to facilitate the reaction.

    Procedure: The 3-chlorothiophene is first activated by a halogenation reaction, followed by nucleophilic substitution with 2-aminomethylimidazole to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced derivatives with altered functional groups.

    Substitution Products: Various substituted thiophene derivatives.

Scientific Research Applications

1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or microbial cell walls.

    Pathways Involved: It can inhibit specific enzymes or disrupt cellular processes, leading to its bioactive effects.

Comparison with Similar Compounds

    4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Another heterocyclic compound with a similar thiophene ring structure.

    3-(3-Chlorothiophen-2-yl)-1-methyl-1H-pyrazole: Shares the thiophene ring but differs in the heterocyclic ring structure.

Uniqueness: 1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine is unique due to its specific combination of the thiophene and imidazole rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H8ClN3S

Molecular Weight

213.69 g/mol

IUPAC Name

1-[(3-chlorothiophen-2-yl)methyl]imidazol-2-amine

InChI

InChI=1S/C8H8ClN3S/c9-6-1-4-13-7(6)5-12-3-2-11-8(12)10/h1-4H,5H2,(H2,10,11)

InChI Key

GTFZKDIRUKQQGH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Cl)CN2C=CN=C2N

Origin of Product

United States

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